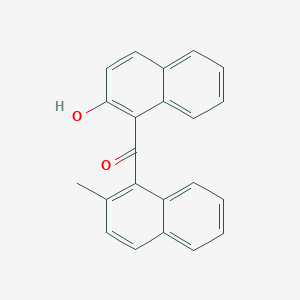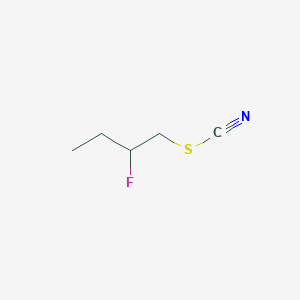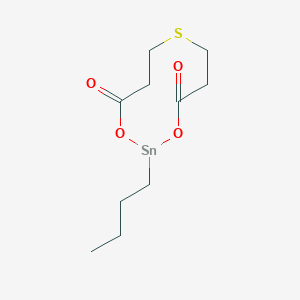
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylethynyl and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves the reaction of 4-bromo-2,6-dimethylpyridine with phenylacetylene in the presence of a palladium catalyst. This reaction forms the phenylethynyl-substituted pyridine, which is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of ester groups.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the ester groups can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the ester groups can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s reactivity and binding properties in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the phenylethynyl group, making it less versatile in terms of π-π interactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of the phenylethynyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
112776-85-9 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
dimethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-16(19)14-10-13(11-15(18-14)17(20)22-2)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3 |
Clave InChI |
OPXCHNFKACZWQX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)




